molecular formula C5H4N4OS2 B1229760 JA2-3 (NSC29192)? CAS No. 6703-93-1

JA2-3 (NSC29192)?

Cat. No.: B1229760
CAS No.: 6703-93-1
M. Wt: 200.2 g/mol
InChI Key: SOQYJXVHBQVRDB-UHFFFAOYSA-N
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Description

JA2-3 (NSC29192)? is a sulfur-containing analog of uric acid It is known for its high antioxidant and neuroprotective activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JA2-3 (NSC29192)? involves the introduction of sulfur atoms into the uric acid structure. One common method includes the reaction of uric acid with sulfur-containing reagents under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may involve heating to facilitate the incorporation of sulfur atoms.

Industrial Production Methods: Industrial production of JA2-3 (NSC29192)? may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: JA2-3 (NSC29192)? undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

JA2-3 (NSC29192)? has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.

    Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.

    Industry: Utilized in the development of new materials with enhanced properties, such as increased solubility and stability.

Mechanism of Action

The mechanism of action of JA2-3 (NSC29192)? involves its interaction with molecular targets and pathways:

    Antioxidant Activity: The compound acts as a reducing agent, donating electrons to neutralize reactive oxygen species (ROS) and prevent oxidative damage.

    Neuroprotective Effects: It may interact with cellular pathways involved in inflammation and apoptosis, thereby protecting neurons from damage.

Comparison with Similar Compounds

JA2-3 (NSC29192)? can be compared with other sulfur-containing analogs of uric acid:

    6,8-Dithiouric Acid: Similar in structure but with different positions of sulfur atoms, leading to variations in biological activity.

    1,7-Dimethyluric Acid: A methylated analog with distinct solubility and antioxidant properties.

    Thiopurinol: Another sulfur-containing compound with applications in chemotherapy.

Uniqueness: JA2-3 (NSC29192)? stands out due to its specific positioning of sulfur atoms, which imparts unique chemical and biological properties. Its high antioxidant activity and potential neuroprotective effects make it a compound of significant interest in various research fields.

Properties

IUPAC Name

2,6-bis(sulfanylidene)-7,9-dihydro-3H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS2/c10-4-6-1-2(7-4)8-5(12)9-3(1)11/h(H4,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQYJXVHBQVRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=S)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390558
Record name NSC29192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6703-93-1
Record name NSC38716
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC29192
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC29192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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